Isopropyl 3,3-dimethylbutyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60498-66-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
propan-2-yl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H18O2/c1-7(2)11-8(10)6-9(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
JSMHPWIYMAUZPU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C)(C)C |
Canonical SMILES |
CC(C)OC(=O)CC(C)(C)C |
Other CAS No. |
60498-66-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isopropyl 3,3 Dimethylbutyrate and Its Precursors
Esterification Strategies and Optimization
The final step in producing isopropyl 3,3-dimethylbutyrate is the formation of the ester bond between 3,3-dimethylbutyric acid and isopropanol (B130326). This can be achieved through direct esterification or transesterification pathways.
Direct Esterification Approaches
Direct esterification, specifically the Fischer-Speier esterification, is a common method for synthesizing this compound. This approach involves the reaction of 3,3-dimethylbutyric acid with isopropyl alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side for higher yields.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under reflux conditions. A key optimization strategy is the continuous removal of water, a byproduct of the reaction, which shifts the equilibrium in favor of ester formation according to Le Châtelier's principle. ucr.ac.cr Reactive distillation is an effective technique for this, combining reaction and separation in a single unit to increase the degree of conversion. ucr.ac.cr For instance, the esterification of similar fatty acids with isopropanol has shown a significant increase in conversion (from 63% in batch to 80% under reactive distillation) by continuously removing the water/isopropanol azeotrope. ucr.ac.cr
Table 1: Key Parameters for Direct Esterification of 3,3-Dimethylbutyric Acid
| Parameter | Details | Source(s) |
| Reactants | 3,3-Dimethylbutyric acid, Isopropanol | |
| Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | |
| Typical Conditions | Reflux | |
| Yield Optimization | Removal of water (e.g., via reactive distillation) | ucr.ac.cr |
| Purification | Fractional distillation, Column chromatography |
Transesterification Pathways
Transesterification is an alternative route for producing this compound. This process involves the conversion of one type of ester into another by exchanging the alcohol group. For example, a methyl or ethyl ester of 3,3-dimethylbutyric acid can be reacted with isopropanol to yield the desired isopropyl ester. masterorganicchemistry.com
This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide, such as sodium isopropoxide, is used. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com To ensure the reaction proceeds to completion, a large excess of isopropanol is typically used as the solvent, which shifts the equilibrium towards the formation of the more stable isopropyl ester. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar principle to direct esterification, involving protonation of the carbonyl group to enhance its electrophilicity, followed by nucleophilic attack by isopropanol. masterorganicchemistry.com While specific studies on the transesterification to form this compound are not extensively detailed, the general principles are well-established for similar esters, such as fatty acid isopropyl esters, where excess alcohol is used to drive the reversible reaction forward. ui.ac.id
Synthesis of 3,3-Dimethylbutyric Acid Precursors
The availability of the precursor, 3,3-dimethylbutyric acid (also known as tert-butylacetic acid), is critical. google.com It is an intermediate used in the synthesis of various chemical compounds, including pharmaceuticals and agricultural chemicals. google.comqinfengtech.com.cn Several synthetic routes have been developed for its production.
Routes from Tert-butyl Derivatives
One notable synthetic pathway starts with tert-butyl derivatives. A process has been patented where 3,3-dimethylbutyric acid is obtained by reacting tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF₃). google.comgoogle.com However, the industrial application of this method can be challenging due to the handling requirements of BF₃. google.com
Another approach involves the reaction of isobutylene (B52900) with ethylene (B1197577) and a strong mineral acid like sulfuric acid. This reaction forms a 3,3-dimethylbutyl ester (specifically, 3,3-dimethylbutyl hydrogen sulfate), which is then hydrolyzed to produce 3,3-dimethylbutanol. google.com The resulting alcohol can be subsequently oxidized to yield 3,3-dimethylbutyric acid.
Carboxylic Acid Functionalization Methods
Functionalization methods can also be employed to synthesize 3,3-dimethylbutyric acid. A prominent example is the oxidation of 3,3-dimethylbutyraldehyde (B104332). A high-yield process involves the oxidation of the aldehyde using oxygen in the presence of a catalytic system, such as copper(II) acetate (B1210297) and cobalt(II) acetate in water, which can produce 3,3-dimethylbutyric acid with a yield of 95%. chemicalbook.com
Another advanced method involves the Wolff-Kishner reduction of trimethylpyruvic acid (also known as 3,3-dimethyl-2-oxobutyric acid). google.comgoogle.com In this two-step, one-pot synthesis, trimethylpyruvic acid is first reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. google.com Subsequent heating with a strong base, like potassium hydroxide (B78521) (KOH), induces reduction and nitrogen elimination to yield 3,3-dimethylbutyric acid in high yields (around 90%). google.com
Table 2: Comparison of Synthesis Methods for 3,3-Dimethylbutyric Acid
| Starting Material | Key Reagents | Key Intermediate(s) | Advantage(s) | Disadvantage(s) | Source(s) |
| tert-Butanol / tert-Butyl Chloride | Vinylidene chloride, H₂SO₄, BF₃ | - | Direct route | Difficult handling of BF₃ | google.comgoogle.com |
| Trimethylpyruvic acid | Hydrazine hydrate, KOH | Hydrazone | High selectivity and yield | - | google.com |
| 3,3-Dimethylbutyraldehyde | O₂, Cu(OAc)₂, Co(OAc)₂ | - | High yield (95%) | - | chemicalbook.com |
| Isobutylene | Ethylene, H₂SO₄ | 3,3-Dimethylbutyl hydrogen sulfate (B86663) | Utilizes simple alkenes | Multi-step process (hydrolysis then oxidation) | google.com |
Malonate-based Synthetic Routes
The malonic ester synthesis is a classic method for preparing carboxylic acids by alkylating diethyl malonate. libretexts.orgmasterorganicchemistry.com The process involves deprotonation of the malonic ester, followed by an Sₙ2 reaction with an alkyl halide, and subsequent hydrolysis and decarboxylation to yield a substituted acetic acid. masterorganicchemistry.com
However, the malonic ester synthesis is not a viable method for producing 3,3-dimethylbutyric acid. vaia.comaskfilo.com The synthesis would require the use of a tert-butyl halide, such as 1-bromo-1,1-dimethylethane (tert-butyl bromide), as the alkylating agent. vaia.comaskfilo.com Tertiary alkyl halides are unable to undergo the required Sₙ2 reaction with the malonic ester enolate. vaia.com The significant steric hindrance caused by the three bulky methyl groups on the tertiary carbon prevents the nucleophile from accessing the reaction center, thus precluding the necessary carbon-carbon bond formation. vaia.comaskfilo.com Instead of substitution, elimination reactions would be favored.
Stereoselective Synthesis and Chiral Induction
The precise control of stereochemistry is crucial for the synthesis of specific isomers of this compound precursors, which are valuable in pharmaceuticals and fine chemicals. researchgate.net Methodologies focus on creating chiral intermediates with high enantiomeric purity and developing diastereoselective reactions to control the relative stereochemistry of multiple chiral centers.
Asymmetric Synthesis of Chiral Intermediates
The asymmetric synthesis of chiral precursors to this compound often involves the creation of enantiomerically pure building blocks, such as chiral derivatives of 3,3-dimethylbutanoic acid. Key strategies include enzymatic resolution and the use of chiral auxiliaries.
Enzymatic methods have proven highly effective. For instance, the asymmetric reduction of a ketoester precursor using the ketoreductase KRED1001, with NADPH as a cofactor regenerated by glucose dehydrogenase, yields the chiral hydroxy ester, (R)-2-Hydroxy-3,3-dimethylbutanoic acid. mdpi.comresearchgate.net This intermediate is obtained in high yield (82%) and excellent enantiomeric excess (>99.5% ee). mdpi.com Another approach involves the use of lipases, such as those from Candida antarctica (CALB), which can selectively catalyze reactions like ester aminolysis on racemic esters to produce chiral amides with high enantioselectivity. researchgate.net Similarly, fungal enzymes like a lactonohydrolase from Fusarium oxysporum can stereoselectively hydrolyze a racemic lactone to produce (R)-pantoic acid, which is (R)-2,4-dihydroxy-3,3-dimethylbutyric acid, another key chiral intermediate. psu.edu
Chiral auxiliaries, such as Evans oxazolidinones, represent a classical chemical approach to enforce stereocontrol during synthesis, ensuring high enantiomeric excess in the resulting products. Additionally, preparative chromatographic separation techniques have been developed to resolve bulky side-chain amino acids like L- and D-2-amino-3,3-dimethylbutanoic acid, achieving enantiomeric purities greater than 99% ee for both enantiomers. researchgate.net
Table 1: Asymmetric Synthesis of Chiral Intermediates
| Chiral Intermediate | Synthetic Method | Key Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-2-Hydroxy-3,3-dimethylbutanoic acid | Asymmetric enzymatic reduction of a ketoester | Ketoreductase KRED1001 | >99.5% | mdpi.com |
| (R)-Amides | Enantioselective ester aminolysis | Lipase (B570770) from Sphingomonas sp. (SpL) | High | researchgate.net |
| (R)-Pantoic acid | Stereoselective hydrolysis of racemic pantolactone | Fusarium oxysporum cells | 90% | psu.edu |
| (R)-2-acetamido-3,3-dimethylbutanoic acid | Chiral resolution or asymmetric catalysis | Evans oxazolidinones | >95% | |
| L- and D-2-amino-3,3-dimethylbutanoic acid | Preparative chromatographic separation | N/A | >99% | researchgate.net |
Diastereoselective Approaches
Diastereoselective methods are employed when a molecule contains multiple stereocenters, aiming to control the configuration of one center relative to another. In the context of this compound precursors, this can be achieved through various catalytic reactions.
One notable approach is the diastereoselective reduction of keto esters. For example, the reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester can be accomplished using various microbial strains, including Rhodococcus, to yield the corresponding alcohol with high diastereomeric purity (>98%) and an enantiomeric excess of 99.4%. mdpi.com
Titanium-mediated aldol (B89426) reactions of chiral ketones with other ketones, including pyruvate (B1213749) esters, proceed with high stereocontrol, especially with the addition of a Lewis acid like titanium tetrachloride (TiCl₄). researchgate.net This allows for the creation of complex structures with defined relative stereochemistry. Furthermore, photoredox catalysis has emerged as a powerful tool for diastereoselective synthesis. For instance, the decarboxylative radical addition to a glyoxylate-derived sulfinyl imine can produce unnatural amino acid precursors with a high diastereomeric ratio (>95:5 dr). semanticscholar.org
Table 2: Diastereoselective Synthesis Approaches
| Reaction Type | Reactants | Catalyst/Method | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Enzymatic Reduction | Keto-ester and microbial strain | Rhodococcus strain | >98% de | mdpi.com |
| Aldol Reaction | Lactate-derived ethyl ketone and pyruvate ester | Titanium tetrachloride (TiCl₄) | High stereocontrol | researchgate.net |
| Photoredox Radical Addition | Carboxylic acid and glyoxylate-derived sulfinyl imine | Photoredox catalyst | >95:5 | semanticscholar.org |
| Rhodium-Catalyzed Hydroacylation | Aliphatic aldehydes and chelating ketones | Rhodium complex | N/A | scholaris.ca |
Catalytic Synthesis Innovations
The development of novel catalytic systems is transforming the synthesis of esters like this compound. Innovations in homogeneous, heterogeneous, and biocatalytic pathways offer milder reaction conditions, improved yields, and greater sustainability.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a cornerstone for the synthesis of this compound. The standard method is the Fischer esterification of 3,3-dimethylbutyric acid with isopropyl alcohol, typically catalyzed by a soluble acid such as sulfuric acid or p-toluenesulfonic acid. mdpi.com
More advanced homogeneous systems utilizing transition metals have been developed for related C-C bond-forming reactions that can generate ester precursors. For example, manganese pincer complexes have been shown to catalyze the α-alkylation of esters like tert-butyl acetate with primary alcohols. nih.govacs.org This "hydrogen borrowing" methodology is atom-economical, producing water as the only byproduct. nih.gov Similarly, rhodium complexes have been used for the intermolecular hydroacylation of ketones, an atom-economical approach to synthesizing esters from aldehydes and ketones. scholaris.ca
Table 3: Innovations in Homogeneous Catalysis
| Reaction Type | Catalyst | Key Features/Conditions | Reference |
|---|---|---|---|
| Esterification | Sulfuric acid, p-toluenesulfonic acid | Standard acid catalysis for ester synthesis. | mdpi.com |
| α-Alkylation of Esters | (iPr-PNP)Mn(H)(CO)₂ pincer complex | "Hydrogen borrowing" methodology; atom-economical. | nih.govacs.org |
| Ketone Hydroacylation | Rhodium complex | Atom-economical ester synthesis from aldehydes and ketones. | scholaris.ca |
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and reusability. For the synthesis of this compound and related esters, solid acid catalysts are particularly prominent.
Ion-exchange resins, such as the sulfonic acid resin Dowex-50, have been effectively used in the esterification of acetic acid with butanol, demonstrating the applicability of such resins to ester synthesis. uotechnology.edu.iqncl.res.in An improved method for preparing tert-butyl esters utilizes a heterogeneous catalyst made from concentrated sulfuric acid dispersed on anhydrous magnesium sulfate powder, which enhances safety by avoiding the need for high-pressure equipment. smolecule.com Other solid acid catalysts, including sulfonic resins and H₂WO₄/SiO₂, have shown high activity and stability at elevated temperatures in the esterification of fatty acids, indicating their potential for producing various esters. mdpi.com Anion-exchange resins have also demonstrated high catalytic activity in the transesterification of triolein (B1671897) with ethanol (B145695). researchgate.net
Table 4: Heterogeneous Catalysis for Ester Synthesis
| Catalyst Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| Sulfonic Acid Resin (Dowex-50) | Esterification | Effective solid acid catalyst for ester production. | uotechnology.edu.iq |
| Sulfuric Acid on MgSO₄ | tert-Butylation of acids | Safer, avoids high pressure from isobutene. | smolecule.com |
| Styrene-divinylbenzene acid resin | Esterification of oleic acid | High activity and thermal stability (up to 180 °C). | mdpi.com |
| Anion-exchange resin | Transesterification | Higher catalytic activity than cation-exchange resins. | researchgate.net |
Biocatalytic Pathways (e.g., Enzyme-Mediated Synthesis)
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. acs.org Lipases are the most widely used enzymes for ester synthesis and modification due to their stability, low cost, and broad substrate tolerance. researchgate.netresearchgate.net
Enzymes like Candida antarctica lipase B (CALB) and a unique intracellular lipase from Sphingomonas sp. HXN-200 are capable of catalyzing not only esterification and transesterification but also aminolysis reactions to produce amides. researchgate.net Some hydrolases exhibit promiscuous acyltransferase activity, capable of synthesizing esters in aqueous solutions, which are greener than traditional organic solvents. rug.nl The stereoselectivity of lipases is a key advantage, allowing for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net
Beyond lipases, other enzymes play a crucial role. Ketoreductases, such as KRED1001, are used for the highly enantioselective reduction of keto-esters to chiral hydroxy-acids, which are valuable precursors. mdpi.comresearchgate.net This biocatalytic approach provides access to chiral building blocks that are difficult to obtain through traditional chemical methods.
Table 5: Biocatalytic Pathways for Ester Synthesis and Precursor Formation
| Enzyme | Reaction Type | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Lipase from Sphingomonas sp. HXN-200 | Aminolysis | Esters or carboxylic acids | High yield of amides, high enantioselectivity. | researchgate.net |
| Ketoreductase KRED1001 | Asymmetric Reduction | Ketoester | (R)-2-Hydroxy-3,3-dimethylbutanoic acid (>99.5% ee). | mdpi.comresearchgate.net |
| Fusarium oxysporum lactonohydrolase | Hydrolysis | Racemic pantolactone | (R)-Pantoic acid (90% ee). | psu.edu |
| Lipases (general) | Esterification / Transesterification | Alcohols and acids/esters | High stereoselectivity for chiral resolutions. | researchgate.netresearchgate.net |
| Promiscuous acyltransferases | Acyl transfer | Acyl donor and alcohol nucleophile | Ester synthesis in aqueous systems. | rug.nl |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals.
Solvent-Free Reaction Environments
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, health hazards, and the costs associated with solvent purchase, containment, and disposal. In the context of this compound synthesis, several solvent-free approaches have been explored, primarily for the esterification step.
One promising method is mechanochemistry , where mechanical energy, such as ball milling, is used to drive chemical reactions in the absence of a solvent. scranton.edu This technique has been successfully applied to various esterification reactions and offers advantages such as reduced reaction times and energy consumption. scranton.edu For instance, the synthesis of esters has been achieved under high-speed ball-milling (HSBM) conditions at room temperature, demonstrating the feasibility of this solvent-free approach for ester production. nih.gov While specific data for this compound is not extensively documented, the general applicability of mechanochemistry to ester synthesis suggests its potential for this compound.
Another significant solvent-free method involves the use of biocatalysts , particularly lipases, for esterification. mdpi.commdpi.comscielo.br Lipase-catalyzed reactions can often be performed in solvent-free systems where one of the reactants (either the alcohol or the carboxylic acid) acts as the reaction medium. ekb.eg For example, the production of isopropyl laurate has been successfully demonstrated in a solvent-free system using immobilized Candida antarctica lipase. ekb.eg This approach is highly relevant to the synthesis of this compound, given the structural similarities of the reactants. Research on the enzymatic synthesis of various esters has shown that high yields can be achieved without organic solvents, which is particularly advantageous for producing high-purity products for applications in flavors, fragrances, and pharmaceuticals. mdpi.compsu.edu
The table below illustrates typical conditions and outcomes for the solvent-free lipase-catalyzed synthesis of a similar isopropyl ester, which can be considered indicative for the synthesis of this compound.
Table 1: Illustrative Data for Solvent-Free Lipase-Catalyzed Synthesis of Isopropyl Esters
| Ester Product | Lipase Source | Reaction Conditions | Conversion/Yield | Reusability | Reference |
|---|---|---|---|---|---|
| Isopropyl Laurate | Immobilized Candida antarctica lipase (Novozym 435) | 60°C, 2.5 h, 15:1 IPA:Lauric Acid molar ratio | 91% conversion | Stable for 15 cycles | ekb.eg |
| Isopropyl Palmitate | Immobilized Candida antarctica lipase (Novozym 435) | 60°C, 2.5 h, 8:1 IPA:Palmitic Acid molar ratio | 92.4% conversion | Not specified | researchgate.net |
| Menthyl Butyrate (B1204436) | Thermostable T1 lipase | 60°C, 13.15 h, 2.7:1 Butyric anhydride:Menthol molar ratio | 99.3% yield | Not specified | psu.edu |
Waste Minimization and Atom Economy Considerations
Waste minimization and high atom economy are fundamental tenets of green chemistry that aim to maximize the incorporation of reactant atoms into the final product, thereby reducing the generation of byproducts and waste. csic.esprimescholars.comresearchgate.net
Atom economy , a concept developed by Barry Trost, is a theoretical measure of the efficiency of a chemical reaction. primescholars.com The formula for calculating atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 docbrown.infoyoutube.com
For the synthesis of this compound via the direct esterification of 3,3-dimethylbutyric acid and isopropanol, the reaction is:
(CH₃)₃CCH₂COOH + (CH₃)₂CHOH → (CH₃)₃CCH₂COOCH(CH₃)₂ + H₂O
In this reaction, water is the only byproduct. The atom economy can be calculated as follows:
Molecular Weight of this compound (C₉H₁₈O₂): 158.24 g/mol nih.gov
Molecular Weight of 3,3-dimethylbutyric acid (C₆H₁₂O₂): 116.16 g/mol researchgate.net
Molecular Weight of Isopropanol (C₃H₈O): 60.10 g/mol
Sum of Molecular Weights of Reactants: 116.16 + 60.10 = 176.26 g/mol
Atom Economy = (158.24 / 176.26) x 100 ≈ 89.77%
This relatively high atom economy is characteristic of addition and certain condensation reactions. In contrast, synthesis routes involving protecting groups or multi-step processes often have lower atom economies due to the generation of more waste. savemyexams.com
Waste minimization strategies extend beyond atom economy to include the reduction of solvent waste, catalyst waste, and byproducts from side reactions. nih.govrepec.orgscirp.org The use of solvent-free reaction conditions, as discussed previously, is a primary strategy for waste minimization. repec.org Furthermore, employing highly selective and reusable catalysts can significantly reduce waste. csic.es For instance, in the synthesis of the precursor 3,3-dimethylbutyric acid, using catalytic aerobic oxidation with a recyclable catalyst is a greener alternative to traditional stoichiometric oxidants like potassium permanganate, which generate significant inorganic waste. d-nb.info
The table below provides a comparative analysis of the atom economy for different types of reactions relevant to the synthesis of this compound and its precursors.
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | General Equation | Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal, but not always applicable for ester synthesis. |
| Esterification (Condensation) | R-COOH + R'-OH → R-COOR' + H₂O | High (e.g., ~89.77% for this compound) | Direct and efficient route to the final product. |
| Substitution | R-X + Y → R-Y + X | Variable, often lower than addition | Can be involved in precursor synthesis; waste generation depends on the leaving group (X). |
| Elimination | A → B + C | Lower than 100% | Can be a source of byproducts and reduced atom economy. |
Sustainable Reagent Development
The development and use of sustainable reagents, such as biocatalysts and catalysts based on abundant, non-toxic metals, are critical for advancing the green synthesis of this compound. researchgate.net
Biocatalysts , particularly lipases, are a prime example of sustainable reagents. scielo.br They are derived from renewable resources, operate under mild conditions (ambient temperature and pressure), and are highly selective, which minimizes the formation of byproducts. researchgate.net The use of immobilized lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), allows for easy separation from the reaction mixture and reuse over multiple cycles, further enhancing their sustainability and economic viability. csic.esresearchgate.netmdpi.com Candida antarctica lipase B is particularly noted for its ability to catalyze reactions with sterically hindered alcohols, making it a suitable candidate for the synthesis of this compound. researchgate.netutwente.nl
The development of heterogeneous catalysts from renewable or waste materials is another area of active research. For example, solid acid catalysts have been synthesized from bio-char derived from microalgal residue for use in esterification reactions. scielo.br These catalysts offer a sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the product.
In the synthesis of precursors, such as 3,3-dimethylbutyric acid, sustainable reagents can also be employed. For instance, the use of molecular oxygen from the air as the terminal oxidant in the catalytic aerobic oxidation of 3,3-dimethylbutyraldehyde, catalyzed by earth-abundant metals like copper and cobalt, represents a much greener approach than using stoichiometric heavy metal oxidants. d-nb.info
The table below summarizes some sustainable reagents and their potential applications in the synthesis of this compound and its precursors.
Table 3: Examples of Sustainable Reagents and Their Applications
| Reagent Type | Specific Example | Application in Synthesis | Green Advantages | Reference |
|---|---|---|---|---|
| Biocatalyst | Immobilized Candida antarctica lipase B (Novozym 435) | Esterification of 3,3-dimethylbutyric acid with isopropanol | Renewable, mild conditions, high selectivity, reusable, solvent-free potential. | researchgate.netmdpi.comnih.gov |
| Heterogeneous Acid Catalyst | Sulfonated bio-char | Esterification of carboxylic acids | Derived from waste biomass, reusable, avoids corrosive liquid acids. | scielo.br |
| Oxidant | Molecular Oxygen (O₂) | Oxidation of 3,3-dimethylbutyraldehyde to 3,3-dimethylbutyric acid | Abundant, non-toxic, water as the only byproduct. | d-nb.info |
| Reusable Catalyst | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Oxidation of alcohols to aldehydes or carboxylic acids | Can be used in catalytic amounts and recycled, avoiding stoichiometric heavy metal oxidants. | Not directly cited for this synthesis, but a general green oxidation catalyst. |
Sophisticated Spectroscopic and Analytical Characterization of Isopropyl 3,3 Dimethylbutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of Isopropyl 3,3-dimethylbutyrate, offering insights into the chemical environment of each proton and carbon atom within the molecule.
Proton NMR (¹H NMR) analysis provides specific information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.
The tert-butyl group, -(CH₃)₃, at the 3-position of the butyrate (B1204436) chain gives rise to a sharp singlet, as its nine protons are chemically equivalent and have no adjacent protons to couple with. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group also appear as a singlet for the same reason. The isopropyl group attached to the ester oxygen presents a more complex pattern: the six methyl protons appear as a doublet due to coupling with the single methine proton (-CH-), which in turn is split into a septet by the six neighboring methyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| a | 1.01 | Singlet (s) | 9H | -C(CH ₃)₃ |
| b | 1.22 | Doublet (d) | 6H | -OCH(CH ₃)₂ |
| c | 2.15 | Singlet (s) | 2H | -C(=O)CH ₂- |
| d | 4.98 | Septet (sept) | 1H | -OCH (CH₃)₂ |
Note: Predicted chemical shifts are based on standard values and data from similar structures.
Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing a count of the non-equivalent carbon atoms and information about their chemical nature. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, even though the molecule contains nine carbon atoms. libretexts.org This is due to the chemical equivalence of the three methyl carbons in the tert-butyl group and the two methyl carbons in the isopropyl group. libretexts.org
The carbonyl carbon (C=O) of the ester is the most deshielded, appearing furthest downfield. pressbooks.pubchemguide.co.uk The carbon of the methine group (-CH-) in the isopropyl moiety is also significantly downfield due to its direct attachment to the electronegative oxygen atom. The remaining signals correspond to the methylene carbon, the quaternary carbon, and the two sets of methyl carbons. pressbooks.pubchemguide.co.uk
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 21.8 | -OCH(C H₃)₂ |
| 29.6 | -C (CH₃)₃ |
| 31.0 | -C(C H₃)₃ |
| 48.9 | -C(=O)C H₂- |
| 67.5 | -OC H(CH₃)₂ |
| 172.0 | -C =O |
Note: Predicted chemical shifts are based on data from analogous compounds like isopropyl propanoate and 3,3-dimethylbutyric acid. chemguide.co.ukguidechem.com
To unequivocally establish the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. youtube.com For this compound, a key cross-peak would be observed between the methine proton (septet at ~4.98 ppm) and the isopropyl methyl protons (doublet at ~1.22 ppm), confirming the presence of the isopropyl group. youtube.com No other correlations would be seen, as the other proton signals are singlets.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.eduyoutube.com It would show correlations between the signals at 1.01 ppm and 29.6 ppm (-C(CH₃)₃), 1.22 ppm and 21.8 ppm (-OCH(CH₃)₂), 2.15 ppm and 48.9 ppm (-CH₂-), and 4.98 ppm and 67.5 ppm (-OCH-). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the assembly of the molecular fragments. youtube.com Key HMBC correlations would include:
The isopropyl methine proton (~4.98 ppm) to the carbonyl carbon (~172.0 ppm), linking the isopropyl group to the ester functionality.
The methylene protons (~2.15 ppm) to the carbonyl carbon (~172.0 ppm) and the quaternary carbon (~31.0 ppm), connecting the core butyrate chain.
The tert-butyl protons (~1.01 ppm) to the adjacent methylene carbon (~48.9 ppm) and the quaternary carbon (~31.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. princeton.edu A NOESY spectrum could show a correlation between the isopropyl methine proton (~4.98 ppm) and the methylene protons (~2.15 ppm), confirming their spatial proximity across the ester linkage.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated exact mass of this compound (C₉H₁₈O₂) is 158.13068 Da. nih.gov An HRMS analysis, typically using electrospray ionization (ESI), would aim to find an ion (e.g., the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺) whose measured m/z value matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula. rsc.org
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₉H₁₈O₂ + H]⁺ | 159.1380 |
| [C₉H₁₈O₂ + Na]⁺ | 181.1199 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. gcms.czirsst.qc.ca It is an ideal method for the analysis of a relatively volatile ester like this compound. gcms.cz The sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the capillary column. gcms.cz
Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable pattern. The resulting mass spectrum serves as a molecular "fingerprint." Key fragmentation pathways for this compound would include:
Loss of an isopropyl radical (•CH(CH₃)₂) leading to an acylium ion.
Loss of an isopropoxy radical (•OCH(CH₃)₂).
Cleavage alpha to the carbonyl group, resulting in the loss of a tert-butylmethyl radical (•CH₂C(CH₃)₃).
A McLafferty rearrangement, leading to the formation of a radical cation of 3,3-dimethylbutyric acid and the expulsion of propene.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion / Neutral Loss |
| 117 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 101 | [M - C₃H₇O]⁺ (Loss of isopropoxy group) |
| 85 | [CH₂C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 43 | [CH(CH₃)₂]⁺ (isopropyl cation) |
Infrared (IR) Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the characterization of this compound, providing confirmation of its functional groups. The most prominent and diagnostic absorption band in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For this compound, this strong absorption is observed at approximately 1740 cm⁻¹.
Other significant absorptions in the FTIR spectrum include C-H stretching vibrations from the methyl and methylene groups in the molecule, typically found in the region of 2850-3000 cm⁻¹. The spectrum also displays C-O stretching vibrations corresponding to the ester linkage in the 1100-1300 cm⁻¹ range. The presence and specific positions of these bands confirm the ester functionality and the aliphatic nature of the compound. doi.org The specificity of the fingerprint region (below 1500 cm⁻¹) can be used to differentiate it from structural isomers. unodc.org
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Source |
|---|---|---|---|
| ~2850-3000 | C-H Stretch (Aliphatic) | Strong | unodc.org |
| ~1740 | C=O Stretch (Ester) | Strong, Sharp | |
| ~1370-1470 | C-H Bend (Methyl/Methylene) | Medium | nist.gov |
Vapor phase IR spectroscopy provides insight into the structure of this compound in the gaseous state, free from the influence of intermolecular interactions that are present in the condensed (liquid) phase. nih.govspectrabase.com These studies are often conducted in conjunction with gas chromatography (GC-IR) for the analysis of volatile compounds.
Variable Temperature Infrared (VT-IR) spectroscopy is a powerful method used to study the thermal behavior of compounds and the thermodynamics of interactions. researchgate.netrsc.org By recording IR spectra over a wide temperature range (e.g., from 303 K to 653 K) under controlled pressure, VT-IR can be used to monitor the thermal decomposition of this compound. researchgate.net This analysis helps to identify volatile species formed during thermolysis by observing the appearance of new absorption bands at elevated temperatures. researchgate.netresearchgate.net Such studies are crucial for understanding the thermal stability of the ester and the mechanisms of its decomposition. researchgate.net Advanced techniques like isotope-edited VT-IR can even be used to measure thermodynamic parameters at a sub-molecular level. nih.gov
X-ray Diffraction (XRD) and Crystallography
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. unimi.it This technique can quantitatively measure bond lengths, bond angles, and the spatial arrangement of atoms, providing an unambiguous confirmation of molecular connectivity and conformation. unimi.it
To date, a published single-crystal X-ray structure of this compound has not been found in open-access crystallographic databases. As the compound is a liquid at standard temperature and pressure, an SCXRD study would necessitate growing a suitable single crystal at low temperatures. unimi.it This can be achieved through techniques such as slow cooling or vapor diffusion in a cryogenically cooled stream. researchgate.net
If a successful SCXRD experiment were performed, it would yield a wealth of structural information. bgu.ac.il This includes the precise conformation of the isopropyl and 3,3-dimethylbutyrate moieties, how the molecules pack together in the crystal lattice, and the nature of any intermolecular interactions (e.g., van der Waals forces) that dictate the solid-state structure. unimi.it While structures of related compounds like dimeric copper(II) 3,3-dimethylbutyrate adducts have been reported, the structure of the pure ester remains to be determined. researchgate.netugr.es
Table 4: Potential Data Obtainable from SCXRD Analysis of this compound
| Parameter | Description | Source |
|---|---|---|
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | bgu.ac.il |
| Space Group | The symmetry group of the crystal lattice. | bgu.ac.il |
| Z Value | The number of molecules per unit cell. | bgu.ac.il |
| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the structure. | unimi.it |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | unimi.it |
| Torsion Angles | Defines the conformation of the molecule. | unimi.it |
| R-factors (Rint, R1) | Indicators of the quality of the crystal data and the refinement model. | bgu.ac.il |
Other Advanced Analytical Techniques
Beyond the foundational spectroscopic methods, a complete characterization of this compound can be achieved through the application of other advanced analytical techniques. These methods provide deeper insights into the compound's electrochemical behavior and elemental purity, which are crucial for understanding its reactivity and ensuring its quality in various applications.
Spectroelectrochemical Methods (e.g., UV-Vis Spectroscopy in Mechanistic Studies)
Spectroelectrochemistry is a powerful class of techniques that combines spectroscopic measurements with electrochemical control, allowing for the in-situ study of electrochemically generated species. battery-power.euresearchgate.net By monitoring the changes in the UV-Vis spectrum of this compound as a function of an applied potential, it is possible to gain detailed insights into its redox mechanisms, identify reactive intermediates, and understand the kinetics of its electron transfer reactions. rsc.orgnih.gov
While specific spectroelectrochemical studies on this compound are not extensively documented in publicly available literature, the principles can be applied to hypothesize its behavior. For instance, the ester functional group could be susceptible to reduction or oxidation at specific potentials. A hypothetical mechanistic study could involve the electrochemical reduction of the carbonyl group.
In such a study, this compound would be dissolved in a suitable solvent with a supporting electrolyte and placed in a spectroelectrochemical cell equipped with a working electrode, a reference electrode, and a counter electrode. The application of a negative potential would initiate the reduction process. Simultaneous UV-Vis spectroscopic measurements would likely show the disappearance of the characteristic n→π* transition of the carbonyl group and the appearance of new absorption bands corresponding to the radical anion or other reduced species. battery-power.euresearchgate.net
The data obtained from such an experiment could be presented in a table format to correlate the applied potential with the observed spectroscopic changes.
Table 1: Hypothetical UV-Vis Spectroelectrochemical Data for the Reduction of this compound
| Applied Potential (V vs. Ag/AgCl) | Initial λ_max (nm) | New λ_max (nm) | Inferred Species |
| 0.0 | ~210 | - | Neutral this compound |
| -1.8 | Diminishing | ~350 | Radical Anion |
| -2.2 | Absent | ~350, ~480 | Further Reduced Species |
This table is illustrative and based on general principles of ester electrochemistry; specific values would need to be determined experimentally.
Mechanistic studies using spectroelectrochemistry could elucidate the pathways of electrochemical decomposition or transformation of this compound, providing valuable information for its use in environments where it might be subjected to electrochemical stress, such as in certain industrial processes or electronic applications. rsc.org
X-ray Fluorescence (XRF) Spectrometry for Elemental Composition
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. usgs.gov It operates by irradiating a sample with X-rays, which causes the elements within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample. malvernpanalytical.com
For an organic compound like this compound (C9H18O2), XRF has specific applications and limitations. The primary constituent elements—carbon, hydrogen, and oxygen—are very light elements. Standard XRF instruments have difficulty detecting such light elements because their fluorescent X-rays have very low energies and are easily absorbed by the air path between the sample and the detector, as well as by the detector window itself. rigaku.comecocenter.org Therefore, XRF is not the primary method for determining the bulk elemental composition of this compound.
However, XRF is exceptionally useful for detecting the presence of heavier elemental impurities, even at trace levels (parts per million). malvernpanalytical.comecocenter.org This is crucial for quality control, as metallic or other inorganic impurities can significantly affect the compound's properties and performance. For example, trace amounts of metals from catalysts used during synthesis (e.g., tin, titanium) or contaminants from storage containers could be readily identified and quantified.
A typical XRF analysis of an this compound sample would involve placing a liquid or solid sample in the instrument and acquiring the fluorescence spectrum. The resulting spectrum would be analyzed for the presence of elements other than C, H, and O.
Table 2: Potential Application of XRF for Impurity Analysis in this compound
| Element | Typical Source of Impurity | Lower Limit of Detection (LLD) with modern XRF (approx.) |
| Sulfur (S) | Contamination from raw materials | 1 - 5 ppm |
| Chlorine (Cl) | Contamination from raw materials or process | 1 - 5 ppm |
| Iron (Fe) | Corrosion from equipment | < 1 ppm |
| Nickel (Ni) | Corrosion from equipment, catalysts | < 1 ppm |
| Copper (Cu) | Corrosion from equipment, catalysts | < 1 ppm |
| Zinc (Zn) | Contamination from storage | < 1 ppm |
| Tin (Sn) | Catalysts | < 1 ppm |
LLD values are approximate and can vary depending on the specific XRF instrument, measurement conditions, and sample matrix.
Computational Chemistry and Mechanistic Studies of Isopropyl 3,3 Dimethylbutyrate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. mpg.descispace.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, which makes it computationally feasible for larger systems. mpg.de The cornerstone of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a system is a unique functional of its electron density. hi.is
In practice, the Kohn-Sham approach is used, which approximates the system as one of non-interacting electrons moving in an effective potential. This allows for the calculation of molecular orbitals and their energies. hi.is The total energy in DFT is expressed as a sum of components, including kinetic energy, electron-nuclear attraction, electron-electron Coulomb repulsion, and the exchange-correlation energy. uni-muenchen.de The exchange-correlation term, which accounts for the quantum mechanical effects of exchange and electron correlation, is the primary component that requires approximation. uni-muenchen.de Various exchange-correlation functionals, such as B3LYP or M06-2X, have been developed to approximate this term with varying levels of accuracy. uni-muenchen.dersc.org
For Isopropyl 3,3-dimethylbutyrate, DFT calculations would be employed to determine key electronic properties:
Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energies and shapes of these frontier orbitals provide insights into the molecule's reactivity, such as its ability to act as an electron donor or acceptor.
Electron Density Distribution: Mapping the electron density reveals the distribution of charge throughout the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface, providing a guide to how the molecule interacts with other charged or polar species.
While specific DFT studies on this compound are not prevalent in published literature, studies on analogous esters like isopropyl butanoate have utilized DFT methods (e.g., BMK and CBS-QB3) to investigate their structures and energetics. researchgate.net
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, proposed as an alternative to frontier molecular orbital (FMO) theory. MEDT posits that the capacity for changes in electron density along a reaction pathway, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comencyclopedia.pub This theory analyzes the flow of electron density during a chemical transformation to understand and predict reaction outcomes. mdpi.com
MEDT utilizes several quantum chemical tools to analyze reactivity:
Conceptual DFT (CDFT) Indices: Global reactivity indices such as electronic chemical potential, chemical hardness, electrophilicity (ω), and nucleophilicity (N) are calculated to classify reagents and predict their behavior in polar reactions. nih.govnih.gov
Electron Localization Function (ELF): A topological analysis of the ELF provides a detailed picture of chemical bonding, showing the evolution of covalent bonds during a reaction. encyclopedia.pub It helps to identify regions of high electron localization, corresponding to atomic cores, lone pairs, and covalent bonds.
Global Electron Density Transfer (GEDT): This value, calculated at the transition state, measures the net charge transfer between reacting fragments, indicating the polarity of the reaction. encyclopedia.pub
Although specific MEDT studies on this compound are not available, the theory has been applied to understand the mechanisms of numerous organic reactions, including cycloadditions and nucleophilic substitutions. nih.govluisrdomingo.comresearchgate.net An MEDT study of this compound would involve analyzing its CDFT indices to predict its reactivity towards various electrophiles and nucleophiles and using ELF analysis to detail the bond formation/breaking patterns in its potential reactions.
Interactive Table: Comparison of Reactivity Theories
| Feature | Density Functional Theory (DFT) | Molecular Electron Density Theory (MEDT) |
| Primary Focus | Ground-state electronic structure and energy. mpg.de | Changes in electron density along a reaction path. mdpi.com |
| Key Concepts | Electron density, Kohn-Sham orbitals, Exchange-Correlation Functional. hi.is | CDFT indices (electrophilicity, nucleophilicity), ELF, GEDT. mdpi.comencyclopedia.pub |
| Reactivity Analysis | Primarily through frontier molecular orbitals (HOMO-LUMO) and electrostatic potential. | Based on analysis of electron density changes and topological features of the ELF. mdpi.com |
| Application | Calculation of molecular properties, geometries, and reaction energies. uni-muenchen.de | Elucidation of reaction mechanisms, regioselectivity, and chemoselectivity. luisrdomingo.com |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to build and analyze three-dimensional models of molecules and predict their dynamic behavior and reaction pathways.
This compound possesses several single bonds around which rotation can occur, leading to various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities.
The process involves systematically rotating the dihedral angles of the molecule's flexible bonds and calculating the potential energy for each resulting structure. This generates a potential energy surface (PES), where the valleys correspond to stable or metastable conformers (local minima). Energy minimization algorithms are then used to find the exact geometry of these low-energy conformers. For a molecule like this compound, key rotations would include the C-O bond of the ester group and the C-C bonds of the isopropyl and tert-butyl groups. Identifying the global minimum energy conformation is essential, as it represents the most populated structure at equilibrium and is often the starting point for reactivity studies.
Computational chemistry is instrumental in mapping the entire energy profile of a chemical reaction, from reactants to products. This involves identifying all stationary points along the reaction coordinate, including intermediates and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to occur. mdpi.com
The process involves:
Locating the Transition State: Various algorithms are used to search for the TS structure connecting reactants and products.
Frequency Calculation: A vibrational frequency calculation is performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uhasselt.be
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.
For esters like this compound, a common reaction pathway studied computationally is thermal decomposition (pyrolysis). Studies on the analogous compound isopropyl butanoate show that the most favorable decomposition channel is the formation of butanoic acid and propene via a six-membered ring transition state. researchgate.net This type of analysis allows for the calculation of the activation energy (the energy difference between the reactant and the transition state), which is a critical parameter for determining the reaction rate. mdpi.com
Interactive Table: Example of Calculated Energies for Isopropyl Butanoate Decomposition researchgate.net
This table shows data for a structurally similar compound, Isopropyl Butanoate (IPB), to illustrate the type of results obtained from reaction pathway analysis. Data for this compound is not available in the provided sources.
| Reaction Channel | Products | Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
| Six-membered TS | Butanoic acid + Propene | BMK | 185.4 | 66.9 |
| Four-membered TS | Acetic acid + 2-Butene | BMK | 316.3 | 24.3 |
| Bond Scission | C3H7CO2• + •CH(CH3)2 | BMK | 350.6 | 350.6 |
Theoretical Insights into Reaction Mechanisms
By combining the tools described above, computational studies provide a comprehensive understanding of reaction mechanisms. For this compound, theoretical investigations could elucidate several aspects of its reactivity.
For instance, in a potential hydrolysis reaction, computational analysis could distinguish between different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed) by calculating the energy barriers for each pathway. The transition state structures would reveal the precise geometry of the atoms at the peak of the energy barrier, showing which bonds are breaking and forming.
Furthermore, studies on the pyrolysis of similar esters have used Natural Bond Orbital (NBO) analysis to understand the charge distribution and bond order changes within the cyclic transition state. uhasselt.be Such analyses indicate that these reactions are typically concerted and asynchronous, meaning bond breaking and formation occur in a single step but not perfectly in unison. uhasselt.be Applying these methods to this compound would allow researchers to predict its thermal stability and decomposition products, providing valuable information for its potential applications at elevated temperatures.
Elucidation of Concerted vs. Stepwise Processes
The thermal decomposition (pyrolysis) of esters containing a β-hydrogen on the alkyl group is a classic reaction that can proceed through either a concerted or a stepwise mechanism. In the case of this compound, the most likely thermal decomposition pathway is a retro-ene reaction to yield 3,3-dimethylbutyric acid and propene.
Computational studies, particularly using Density Functional Theory (DFT) and ab initio methods, have been extensively applied to investigate the pyrolysis of similar isopropyl esters, such as isopropyl acetate (B1210297), isopropyl propanoate, and isopropyl butanoate. nih.govresearchgate.net These studies consistently show that the formation of the corresponding carboxylic acid and propene occurs via a concerted, six-membered cyclic transition state. researchgate.netnih.gov This process involves the simultaneous cleavage of the C-O ester bond and a C-H bond at the β-position of the isopropyl group, with the concurrent formation of a C=C double bond in propene and an O-H bond in the carboxylic acid.
For this compound, the analogous concerted transition state would appear as follows:
Reaction: Pyrolysis of this compound
CH3C(CH3)2COOCH(CH3)2 → CH3C(CH3)2COOH + CH2=CHCH3
Computational models predict that this concerted pathway has a significantly lower activation energy compared to potential stepwise mechanisms involving radical intermediates that would arise from simple homolytic bond cleavage. researchgate.netmurdoch.edu.au The stability of the six-membered ring in the transition state is a key factor favoring the concerted process.
Below is a comparative table of calculated activation energies for the concerted pyrolysis of various isopropyl esters, which provides a basis for estimating the energy barrier for this compound.
| Ester | Computational Method | Activation Energy (kcal/mol) | Reference |
| Isopropyl Acetate | CBS-QB3 | ~45-50 | researchgate.net |
| Isopropyl Propanoate | CBS-QB3 | ~45-50 | nih.govacs.org |
| Isopropyl Butanoate | CBS-QB3 | ~45-50 | nih.gov |
This is an interactive data table. Users can sort and filter the data.
Based on these analogous systems, the concerted retro-ene pyrolysis of this compound is the overwhelmingly favored thermal decomposition pathway over any stepwise alternative under typical pyrolysis conditions.
Regioselectivity and Stereoselectivity Predictions
Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. For a molecule like this compound, these predictions would be most relevant to its synthesis, for example, through the Fischer esterification of 3,3-dimethylbutyric acid with isopropanol (B130326), or in reactions involving the ester's enolate.
While specific computational studies predicting selectivity for this ester are not published, the established methodologies can be described. DFT calculations are a primary tool for evaluating the energies of different transition states that lead to various regioisomers or stereoisomers. The product distribution is then predicted based on the relative heights of these energy barriers, according to Transition State Theory.
Example Application: Regioselectivity in Enolate Alkylation
If this compound were to be deprotonated to form an enolate, subsequent reaction with an unsymmetrical electrophile could lead to different regioisomers. Computational modeling could predict the favored site of attack by:
Calculating the energies of the possible enolate intermediates.
Modeling the transition states for the reaction of the enolate with the electrophile at each potential reactive site.
Comparing the activation energies to determine the kinetically favored product.
Machine learning models are also emerging as powerful tools for predicting regioselectivity in organic reactions. nih.govrsc.org These models are trained on large datasets of known reactions and can predict the outcome of new reactions based on learned patterns of reactivity.
The table below outlines how computational approaches could be applied to predict selectivity in reactions involving this compound.
| Reaction Type | Computational Method | Information Predicted |
| Fischer Esterification | DFT | Transition state energies for O-acylation vs. other potential side reactions. |
| Enolate Alkylation | DFT, Molecular Dynamics | Relative energies of transition states leading to different regioisomers. |
| C-H Activation | DFT | Prediction of the most likely site of C-H bond activation on either the isopropyl or neopentyl group. |
This is an interactive data table. Users can sort and filter the data.
Given the steric hindrance of the neopentyl group, computational models would likely predict high regioselectivity in many reactions, as one reactive site would be significantly less accessible than others.
Proton Transfer Reaction Dynamics
Proton transfer is a fundamental step in many reactions involving esters, most notably in acid-catalyzed hydrolysis and esterification. libretexts.orgmasterorganicchemistry.comchemistrysteps.com Computational studies on these mechanisms for other esters provide a detailed picture of the proton transfer dynamics that would apply to this compound.
In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. youtube.comyoutube.com This initial proton transfer from a hydronium ion (H₃O⁺) is typically very fast.
Key Proton Transfer Steps in Acid-Catalyzed Hydrolysis:
Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Intramolecular Proton Transfer: A proton is transferred from the newly added water moiety to the oxygen of the original isopropyl group. This is often mediated by solvent molecules (water) acting as a proton shuttle. This step converts the isopropoxy group into a good leaving group (isopropanol).
Elimination of Isopropanol: The tetrahedral intermediate collapses, and isopropanol is eliminated.
Deprotonation: A final proton transfer from the protonated carbonyl of the carboxylic acid to a water molecule regenerates the acid catalyst.
Computational studies using methods like DFT can model the potential energy surface for these proton transfer steps. rsc.org These models can determine the activation barriers for each step and identify the rate-determining step. For sterically hindered esters like this compound, it is plausible that the nucleophilic attack by water (Step 2) or the collapse of the tetrahedral intermediate could have higher energy barriers compared to less hindered esters.
The dynamics of proton transfer can be further investigated using ab initio molecular dynamics (AIMD) simulations, which can model the explicit movement of atoms over time and the role of the solvent in mediating proton hops. While such studies have not been performed on this compound, they have provided valuable insights into proton transfer in simpler aqueous systems.
Chemical Reactivity and Transformations of Isopropyl 3,3 Dimethylbutyrate Derivatives
Derivatization Reactions for Functionalization
Derivatization of isopropyl 3,3-dimethylbutyrate is crucial for creating more complex molecules. These reactions primarily target the ester group, converting it into other functional groups like carboxylic acids and amides, or utilize the α-carbon to form new carbon-carbon bonds.
Ester Hydrolysis and Saponification
The cleavage of the ester bond in this compound can be achieved through both acid-catalyzed hydrolysis and base-mediated saponification.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Due to the steric hindrance around the carbonyl carbon, this process typically requires forcing conditions, such as heating with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is reversible and yields 3,3-dimethylbutyric acid and isopropanol (B130326). For some sterically hindered esters, the mechanism can shift towards an AAC1 or AAL1 pathway, involving a unimolecular cleavage to form a stable carbocation, particularly with concentrated acids. youtube.com
Saponification: This is the irreversible, base-mediated hydrolysis of the ester. organicchemistrytutor.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide (B78521) ion (e.g., from NaOH or KOH) attacks the electrophilic carbonyl carbon. organicchemistrytutor.com This forms a tetrahedral intermediate which then collapses, expelling the isopropoxide leaving group. A final, rapid acid-base reaction between the resulting carboxylic acid and the isopropoxide generates the highly stable carboxylate salt and isopropanol. youtube.com The steric hindrance in this compound makes saponification slower than for unhindered esters, often requiring higher temperatures or longer reaction times. arkat-usa.orgchemicalforums.com However, specialized conditions, such as using a non-aqueous medium like NaOH in a methanol/dichloromethane mixture, can facilitate the rapid and efficient saponification of sterically hindered esters at room temperature by utilizing poorly solvated, and thus more reactive, hydroxide anions. arkat-usa.orgresearchgate.net
| Condition | Reagents | Key Features | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄), Heat | Reversible; requires excess water to drive equilibrium. | 3,3-Dimethylbutyric Acid + Isopropanol |
| Saponification (Base-Mediated Hydrolysis) | Strong Base (e.g., NaOH, KOH), H₂O, Heat | Irreversible; reaction is driven by the formation of the stable carboxylate salt. youtube.com | Sodium 3,3-dimethylbutyrate + Isopropanol |
Amidation and Other Carboxylic Acid Derivatives
Converting this compound into amides can be achieved through direct or indirect pathways.
Direct Amidation: The direct reaction of the ester with an amine is generally inefficient due to the poor leaving group ability of the alkoxide. However, this transformation can be facilitated by catalysts. Lewis acids such as iron(III) chloride can catalyze the direct amidation of esters under solvent-free conditions. mdpi.com Another approach is the Bodroux reaction, which utilizes a Grignard reagent to activate the amine for a nucleophilic attack on the ester. Furthermore, certain boron-based catalysts have been shown to be effective for direct amidation reactions, even in ester solvents like tert-butyl acetate (B1210297). researchgate.netnih.gov
Indirect Amidation (Two-Step): A more conventional and often more reliable method involves a two-step sequence.
Hydrolysis: The ester is first hydrolyzed to 3,3-dimethylbutyric acid as described in section 5.1.1.
Amide Coupling: The resulting carboxylic acid is then activated with a coupling agent (e.g., DCC, EDC, or conversion to an acid chloride with SOCl₂ or (COCl)₂) and reacted with a primary or secondary amine to form the corresponding amide.
Organometallic Reactions (e.g., Grignard Reactions, Lithium Enolate Chemistry)
Organometallic reagents provide powerful tools for forming new carbon-carbon bonds using this compound as a substrate.
Grignard Reactions: Grignard reagents (R-MgX) are strong nucleophiles that react readily with esters. The reaction proceeds via two successive nucleophilic additions. The first addition of the Grignard reagent to the carbonyl carbon displaces the isopropoxide group, forming a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol, where two of the alkyl groups are derived from the Grignard reagent. purdue.edu
Lithium Enolate Chemistry: The carbon atom alpha to the carbonyl group in this compound has two acidic protons. These can be removed by a strong, non-nucleophilic base to form a lithium enolate. Lithium diisopropylamide (LDA) is an ideal base for this purpose as its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon. youtube.com The reaction is typically performed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).
The formation of the lithium enolate of the structurally related methyl 3,3-dimethylbutyrate has been studied, revealing it exists as a tetrameric aggregate in solution. ethz.ch Once formed, this nucleophilic enolate can react with various electrophiles, most commonly alkyl halides, in C-alkylation reactions. nih.gov This process forges a new carbon-carbon bond at the α-position, providing a powerful method for extending the carbon skeleton.
Oxidation and Reduction Chemistry
The transformation of this compound through oxidation and reduction reactions targets either the aliphatic side chains or the ester functionality itself.
Selective Oxidation of Aliphatic Chains
The selective oxidation of unactivated sp³ C-H bonds in the aliphatic chains of this compound is a significant synthetic challenge due to the high bond dissociation energies and the presence of multiple similar C-H bonds. researchgate.net
Achieving predictable selectivity typically requires advanced catalytic systems. bohrium.com The reactivity for such oxidations generally follows the trend of tertiary > secondary > primary C-H bonds, driven by the stability of the resulting radical or cationic intermediate. nih.gov Therefore, the methine C-H bond on the isopropyl group would be the most electronically favored site for oxidation. However, steric hindrance can play a dominant role, potentially directing oxidation towards less hindered methylene (B1212753) or methyl groups. nih.govresearchgate.net Iron-based catalysts have been developed that can achieve predictable C-H oxidation based on a combination of steric and electronic factors, without the need for directing groups. bohrium.com Biocatalytic systems using enzymes also offer a potential route for highly selective C-H hydroxylation under mild conditions.
Reductive Transformations of Ester Functionalities
The ester group of this compound can be reduced to a primary alcohol, 3,3-dimethyl-1-butanol. The choice of reducing agent is critical and determines the reaction conditions and selectivity.
Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. commonorganicchemistry.comechemi.com LiAlH₄ readily reduces esters, carboxylic acids, ketones, and aldehydes. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or THF. It is a powerful reagent capable of reducing the isopropyl ester to the corresponding primary alcohol. acs.org
Other reducing agents offer different levels of reactivity and selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters under standard conditions but can be effective in specific solvents like ethanol (B145695) or with the use of additives. commonorganicchemistry.comtandfonline.com Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent that can be more selective than LiAlH₄. commonorganicchemistry.com
| Reducing Agent | Abbreviation | Typical Conditions | Reactivity & Selectivity Notes |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | Very powerful and reactive; reduces most carbonyl functional groups. commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol or Ethanol | Generally slow for esters, but can be effective; more selective for aldehydes and ketones. commonorganicchemistry.com |
| Diisobutylaluminum Hydride | DIBAL-H | Anhydrous non-polar solvents (e.g., Toluene, Hexane) at low temperature | Powerful but can offer more selectivity than LiAlH₄. commonorganicchemistry.com |
Carbon-Carbon Bond Formation Reactions
The formation of new carbon-carbon bonds at the α-position of this compound derivatives is a challenging yet crucial transformation for the synthesis of more complex molecules. The steric bulk of the neopentyl group necessitates the use of highly reactive reagents and carefully optimized conditions to achieve desirable yields.
Alkylation Reactions: The alkylation of enolates derived from this compound requires the use of strong, non-nucleophilic bases to ensure complete deprotonation and minimize side reactions. Lithium diisopropylamide (LDA) is a commonly employed base for generating the lithium enolate. The steric hindrance around the α-carbon can slow down the rate of alkylation, and often, more reactive alkylating agents such as primary alkyl iodides or triflates are required for efficient reaction.
The diastereoselectivity of alkylation can be controlled by the use of chiral auxiliaries or by the inherent stereochemistry of the substrate. For instance, the alkylation of enolates derived from esters with chiral alcohols can proceed with high levels of diastereoselectivity.
Acylation Reactions: The acylation of the enolate of this compound with acylating agents like acid chlorides or anhydrides can be a competitive process. O-acylation, leading to the formation of an enol ester, can sometimes be a significant side reaction. To favor C-acylation, which results in the formation of a β-ketoester, the reaction conditions must be carefully controlled. The choice of base, solvent, and temperature can influence the ratio of C- to O-acylated products. The use of pre-formed enolates at low temperatures generally favors C-acylation. youtube.com
| Reaction Type | Reagents and Conditions | Expected Product | Key Considerations |
| Alkylation | 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I) | α-Alkyl this compound | Steric hindrance may require reactive alkylating agents. |
| Acylation | 1. LDA, THF, -78 °C2. RCOCl | Isopropyl 2-acyl-3,3-dimethylbutyrate | Competition between C- and O-acylation. |
The aldol (B89426) reaction of enolates derived from this compound with aldehydes or ketones provides a powerful method for constructing β-hydroxy ester frameworks. Due to the steric hindrance of the 3,3-dimethylbutyl group, the formation of the enolate and the subsequent nucleophilic addition require carefully chosen conditions. Lithium enolates, generated with LDA, are typically used to react with a variety of carbonyl compounds. researchgate.net
The stereochemical outcome of the aldol reaction is of significant interest. The geometry of the enolate (E or Z) can influence the diastereoselectivity of the addition to a chiral aldehyde. For esters, the formation of the (E)-enolate is often favored, which can lead to specific diastereomeric products. Chiral auxiliaries attached to the ester or the use of chiral Lewis acids can also be employed to achieve high levels of enantioselectivity. nih.gov
| Enolate Source | Electrophile | Reagents and Conditions | Product | Stereoselectivity |
| This compound | Aldehyde (R'CHO) | 1. LDA, THF, -78 °C2. R'CHO | β-Hydroxy ester | Diastereoselectivity depends on enolate geometry and substrate. |
| This compound | Ketone (R'R''CO) | 1. LDA, THF, -78 °C2. R'R''CO | β-Hydroxy ester | Generally lower reactivity than with aldehydes. |
Derivatives of this compound, particularly those containing sites of unsaturation, can participate in cycloaddition reactions to form cyclic structures.
[4+2] Cycloadditions (Diels-Alder Reaction): An α,β-unsaturated derivative of this compound, such as isopropyl 3,3-dimethylacrylate, can act as a dienophile in the Diels-Alder reaction. The reactivity of such a dienophile is influenced by the electron-withdrawing nature of the ester group. However, the steric bulk of the 3,3-dimethylbutyl group may hinder the approach of the diene, potentially requiring elevated temperatures or the use of Lewis acid catalysts to promote the reaction. mdpi.comresearchgate.net The stereoselectivity of the Diels-Alder reaction can be controlled by the use of chiral auxiliaries or chiral catalysts.
[2+3] Cycloadditions: α,β-Unsaturated esters derived from this compound can also serve as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. nih.govwikipedia.org These reactions provide a direct route to five-membered heterocyclic rings. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipolarophile and the 1,3-dipole. wikipedia.org The steric hindrance of the neopentyl group can influence the facial selectivity of the dipole's approach, potentially leading to diastereoselective transformations. nih.gov
| Cycloaddition Type | Reactants | Product Type | Key Features |
| [4+2] Diels-Alder | Isopropyl 3,3-dimethylacrylate + Diene | Substituted Cyclohexene | Steric hindrance may affect reactivity; Lewis acid catalysis can be beneficial. mdpi.com |
| [2+3] Cycloaddition | Isopropyl 3,3-dimethylacrylate + Nitrone | Substituted Isoxazolidine | Provides access to five-membered heterocycles; regioselectivity is a key consideration. nih.govwikipedia.org |
Elimination and Rearrangement Processes
The unique structural features of this compound derivatives also give rise to characteristic elimination and rearrangement reactions, often driven by the formation of more stable intermediates or products.
In derivatives of this compound that possess a suitable leaving group on the β-carbon, β-elimination reactions can occur to form an α,β-unsaturated ester. The most common type of β-elimination is the E2 mechanism, which is favored by strong, sterically hindered bases. masterorganicchemistry.comlibretexts.org The stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group is a key factor in determining the feasibility and outcome of the reaction, especially in cyclic systems.
The steric bulk of the 3,3-dimethylbutyl group can influence the regioselectivity of the elimination. In cases where there are multiple β-protons, the use of a bulky base, such as potassium tert-butoxide, often favors the formation of the less substituted (Hofmann) alkene product due to steric hindrance. khanacademy.org
Derivatives of this compound, particularly those that can form a carbocation at the β-position, are prone to skeletal rearrangements. The neopentyl-like structure of the 3,3-dimethylbutyl group makes it a classic substrate for the Wagner-Meerwein rearrangement. nih.govwikipedia.orgorganicreactions.org
This rearrangement is typically initiated by the departure of a leaving group from the β-carbon, often under acidic conditions, to form a primary carbocation. This unstable primary carbocation then undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent reaction of this rearranged carbocation, such as trapping by a nucleophile or elimination of a proton, leads to the final rearranged product. This propensity for rearrangement must be considered when designing synthetic routes involving carbocationic intermediates in the vicinity of the 3,3-dimethylbutyl group.
Halogenation and Related Reactions of this compound Derivatives
The transformation of carboxylic acid derivatives, such as this compound, into organic halides via decarboxylation is a significant synthetic strategy. This process, known as decarboxylative halogenation or halodecarboxylation, involves the cleavage of a carbon-carbon bond and the introduction of a halogen atom, effectively replacing the carboxylate group.
Decarboxylative Halogenation Studies
Historically, the Hunsdiecker reaction has been a primary method for the decarboxylative halogenation of carboxylic acids. wikipedia.orgbyjus.comadichemistry.com This reaction typically involves the treatment of a silver salt of a carboxylic acid with a halogen, such as bromine. byjus.comadichemistry.com The reaction is believed to proceed through a radical chain mechanism. wikipedia.org However, the efficiency of the Hunsdiecker reaction is known to be dependent on the structure of the carboxylic acid, with yields following the trend of primary > secondary > tertiary alkyl groups. wikipedia.orgnih.gov For tertiary carboxylic acids, like 3,3-dimethylbutyric acid which forms the core of this compound, the classic Hunsdiecker reaction is often problematic and can result in low yields of the desired tertiary alkyl halide. nih.gov
Recognizing the limitations of traditional methods, particularly for sterically hindered substrates, modern research has focused on developing more efficient and versatile protocols. Recent advancements in photocatalysis and the use of hypervalent iodine reagents have shown significant promise in overcoming these challenges.
One notable study demonstrated an efficient decarboxylative bromination of sterically hindered tertiary aliphatic carboxylic acids using a combination of (diacetoxyiodo)benzene (B116549) and potassium bromide. sci-hub.se This metal-free approach proceeds under mild, room temperature conditions and is tolerant of a wide range of functional groups. sci-hub.se The reaction is believed to involve the formation of an acyl hypobromite (B1234621) intermediate, which then undergoes decarboxylation to generate a tertiary radical that is subsequently trapped by a bromine source.
Another innovative approach utilizes a phosphine–photoredox dual catalytic system for the decarboxylative iodination and chlorination of alkyl carboxylic acids. researchgate.net This method allows for the conversion of tertiary alkyl acids into the corresponding alkyl iodides and chlorides under mild conditions, employing 1,2-diiodoethane (B146647) or 1,2-dichloroethane (B1671644) as the halogen source. researchgate.netpku.edu.cn The reaction proceeds via the in situ generation of N-hydroxyphthalimide (NHPI) ester intermediates, which are then readily decarboxylated upon photo-oxidation. researchgate.net
These modern methodologies represent a significant advancement in the field of decarboxylative halogenation, providing viable pathways for the synthesis of tertiary alkyl halides from readily available carboxylic acid derivatives. The applicability of these methods to sterically hindered systems suggests that they would be suitable for the decarboxylative halogenation of derivatives of this compound.
Table 1: Comparison of Decarboxylative Halogenation Methods for Tertiary Carboxylic Acids
| Method | Reagents | Halogen Source | Conditions | Applicability to Tertiary Acids |
|---|---|---|---|---|
| Classic Hunsdiecker Reaction | Silver carboxylate | Br₂, Cl₂, I₂ | Thermal | Problematic, often low yields |
| Hypervalent Iodine(III)-Mediated Bromination | (Diacetoxyiodo)benzene | Potassium bromide | Room temperature, metal-free | Good to high yields for sterically hindered acids |
| Phosphine–Photoredox Dual Catalysis | Phosphine, photocatalyst, NHPI | 1,2-diiodoethane (for iodination), 1,2-dichloroethane (for chlorination) | Visible light, mild conditions | Efficient conversion to alkyl iodides and chlorides |
Research Applications and Industrial Relevance of Isopropyl 3,3 Dimethylbutyrate
Role as a Chemical Intermediate and Building Block
The utility of Isopropyl 3,3-dimethylbutyrate as a versatile intermediate stems from the reactivity of its parent acid, 3,3-dimethylbutyric acid, also known as tert-butylacetic acid. This carboxylic acid serves as a foundational component in the synthesis of more complex molecules, and its isopropyl ester provides a valuable derivative for various chemical transformations.
Precursor in Pharmaceutical Synthesis Research
In the realm of pharmaceutical research, the 3,3-dimethylbutyrate moiety is a recognized structural motif. 3,3-Dimethylbutyric acid is utilized as an intermediate in the synthesis of a variety of compounds, including pharmaceutical chemicals. google.com For instance, it is a key component in the synthesis of imidazo[4,5-c]pyridine derivatives, which have shown potential as antimicrobial agents. pharmaffiliates.comcymitquimica.com The incorporation of the sterically hindered 3,3-dimethylbutyrate group can influence a molecule's lipophilicity and pharmacokinetic profile, which are critical parameters in drug design and efficacy. While direct synthesis from this compound is not extensively documented in publicly available research, its role as a derivative of a key pharmaceutical intermediate is noteworthy. The suitability of analytical methods, such as reverse-phase high-performance liquid chromatography (HPLC), for this compound also suggests its relevance in pharmacokinetic studies. sielc.com
Table 1: Pharmaceutical Research Applications of 3,3-Dimethylbutyric Acid Derivatives
| Derivative Class | Therapeutic Area | Reference |
| Imidazo[4,5-c]pyridines | Antimicrobial | pharmaffiliates.comcymitquimica.com |
Utility in Agrochemical Development
Applications in Flavor Chemistry Research
The flavor and fragrance industry extensively utilizes esters for their characteristic fruity and pleasant aromas. esters-solvents.commdpi.com While specific research on the sensory properties of this compound is limited, the analysis of structurally related isopropyl esters provides valuable insights. For example, isopropyl 2-methylbutyrate (B1264701) is known for its green-fruity notes, reminiscent of pear and apple, and is used to impart freshness to perfumes. givaudan.com Similarly, isopropyl isobutyrate is another ester used in the flavor and fragrance industry. thegoodscentscompany.com The branched-chain nature of this compound suggests it may also possess unique olfactory properties that could be of interest in the creation of novel flavor and fragrance profiles. Further sensory evaluation of this specific compound is warranted to fully explore its potential in this sector.
Table 2: Olfactive Properties of Related Isopropyl Esters
| Compound | Olfactive Notes | Application | Reference |
| Isopropyl 2-methylbutyrate | Green, Fruity (Pear, Apple) | Perfumery | givaudan.com |
| Isopropyl Isobutyrate | Fruity | Flavors & Fragrances | thegoodscentscompany.com |
Advanced Materials Science Applications
The unique structure of this compound also lends itself to applications in the field of materials science, particularly in the synthesis of polymers and the development of specialized ligands.
Monomer or Precursor in Polymer Synthesis Research
While direct polymerization of this compound is not a common application, its potential as a precursor to monomers is an area of research interest. Transesterification reactions, where the isopropyl group is exchanged with another alcohol, could be a route to producing novel monomers for polymer synthesis. ui.ac.idui.ac.idresearchgate.net For instance, the synthesis of polyesters often involves the reaction of diols with dicarboxylic acids or their esters. The sterically hindered nature of the 3,3-dimethylbutyrate group could influence the properties of the resulting polymer, such as its thermal stability and resistance to hydrolysis. Further research is needed to explore the viability of this compound as a starting material in the creation of new polymeric materials.
Development of Ligands for Coordination Chemistry
In coordination chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes. The synthesis of β-dicarbonyl compounds, which are important precursors to a wide range of ligands, can be achieved through the Claisen condensation of esters and ketones. pearson.comgoogle.comnih.govyoutube.com The sterically hindered nature of this compound makes it an interesting substrate for such reactions, as the bulky tert-butyl group could influence the stereochemistry and coordination properties of the resulting ligand. Research into the synthesis of novel pincer ligands has also explored the incorporation of isopropyl groups to tune the electronic and steric environment around the metal center. mdpi.comresearchgate.net Although direct utilization of this compound in these specific ligand syntheses has not been reported, its structural features suggest it could be a valuable precursor for creating ligands with unique coordination geometries and catalytic activities.
Biochemical Research Applications
While this compound is not extensively documented as a primary tool in biochemical research, its unique structural properties, specifically its steric hindrance, make it an interesting candidate for specialized studies. Research into analogous compounds and general principles of enzyme-substrate interactions allows for the extrapolation of its potential applications.
Synthesis of Analogues for Mechanistic Enzyme Studies
The study of enzyme mechanisms often relies on the synthesis of substrate analogues that can inhibit or modulate enzyme activity, thereby providing insights into the enzyme's active site and catalytic mechanism. The sterically hindered nature of this compound, conferred by the t-butyl group adjacent to the ester functional group, makes it and its potential analogues intriguing subjects for such studies, particularly with hydrolytic enzymes like esterases and lipases.
Enzymatic hydrolysis of esters is known to be affected by the steric bulk of the alcohol or acyl portion of the molecule. nih.gov Carboxylic acid esters with significant steric hindrance, such as those with α,α-disubstituted carboxylates, are generally not readily hydrolyzed by most lipases. researchgate.net This resistance to hydrolysis can be a valuable characteristic in mechanistic studies. Synthetic analogues of this compound could be designed to probe the limits of an enzyme's active site. For example, a series of analogues with varying degrees of steric bulk around the ester group could be synthesized to determine the specific spatial requirements for substrate binding and catalysis.
While specific studies detailing the synthesis of this compound analogues for this purpose are not prominent in the literature, the principles are well-established. For instance, studies on other sterically hindered compounds have shown that while most hydrolases are inert to them, certain proteases and microbial esterases are capable of hydrolyzing these bulky esters. researchgate.netresearchgate.net This suggests that analogues of this compound could be used to screen for and characterize novel enzymes with unique catalytic capabilities. The table below outlines hypothetical analogues and their potential research applications in enzyme studies.
Table 1: Hypothetical Analogues of this compound for Mechanistic Enzyme Studies
| Analogue Name | Structural Modification | Potential Research Application |
|---|---|---|
| Ethyl 3,3-dimethylbutyrate | Replacement of isopropyl group with ethyl group | To assess the effect of smaller alcohol group on enzyme binding and hydrolysis rate. |
| Isopropyl 2,3,3-trimethylbutyrate | Addition of a methyl group at the α-position | To increase steric hindrance and probe the spatial limits of the enzyme's active site. |
| Isopropyl 3,3-dimethylpentanoate | Elongation of the carbon chain adjacent to the t-butyl group | To investigate the influence of chain length in conjunction with steric bulk on substrate specificity. |
| 2-Oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutanoate (B8739618) | Complex, bulky alcohol group | Used in studies of insecticides, its hydrolysis can inform on enzyme interactions with large, sterically complex molecules. fao.org |
Probes for Biological Pathway Investigation
The metabolic fate of esters is a crucial area of biochemical investigation. The rate and extent of hydrolysis can significantly impact the bioavailability and physiological effects of a compound. Due to its expected resistance to enzymatic hydrolysis, this compound and its derivatives could serve as probes to investigate metabolic pathways. For instance, in studies of synthetic cannabinoids, which often feature a methyl 2-(...)-3,3-dimethylbutanoate moiety, the ester group's hydrolysis is a key metabolic step. mdpi.comsemanticscholar.orgfrontiersin.org The stability of the 3,3-dimethylbutanoate (tert-leucinate) portion against hydrolysis, as compared to less hindered esters, influences the pharmacokinetic profile of the drug. mdpi.com
By introducing a labeled this compound into a biological system, researchers could trace its distribution and identify specific esterases or metabolic routes capable of cleaving such a sterically hindered bond. This could lead to the discovery of novel enzymatic activities or pathways that are not apparent when using more conventional, easily hydrolyzed ester probes.
Furthermore, understanding how cells process such resistant esters could provide insights into detoxification pathways and the metabolism of xenobiotics. While direct studies employing this compound as a biological probe are not widely reported, the metabolism of compounds containing the 3,3-dimethylbutyrate structure highlights its potential in this area.
Industrial Process Development and Optimization
Scale-Up Methodologies and Challenges
The synthesis of this compound typically involves the esterification of 3,3-dimethylbutyric acid with isopropyl alcohol. On an industrial scale, this reaction would likely be catalyzed to achieve acceptable reaction rates and yields.
Methodologies:
Heterogeneous Catalysis: To overcome issues with corrosive and difficult-to-separate homogeneous acid catalysts, solid acid catalysts such as ion exchange resins, zeolites, or metal oxides would be prime candidates for industrial production. mdpi.comnih.gov These allow for easier separation from the product stream and can often be regenerated and reused.
Enzymatic Synthesis: The use of immobilized lipases offers a greener alternative, operating under milder conditions and with high specificity, which can reduce byproduct formation. mdpi.comnih.gov This is particularly relevant for flavor and fragrance applications where high purity is required.
Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can improve efficiency by continuously removing water, thus shifting the reaction equilibrium towards the product side. nih.govresearchgate.net Membrane reactors, particularly those using pervaporation to remove water, also represent an advanced methodology for enhancing conversion. mdpi.comnih.gov
Challenges:
Steric Hindrance: The bulky t-butyl group in the carboxylic acid and the secondary nature of the isopropyl alcohol can slow down the reaction rate compared to less hindered esters. researchgate.netacs.org This necessitates more active catalysts or more severe reaction conditions (higher temperature and pressure), which can increase costs and lead to side reactions.
Purification: Achieving high purity can be challenging. The separation of the final ester from unreacted starting materials, catalyst, and any byproducts requires efficient downstream processing, such as fractional distillation.
Catalyst Deactivation: In continuous processes, the catalyst can deactivate over time, requiring regeneration or replacement, which adds to the operational cost and complexity.
Water Removal: As esterification is a reversible reaction that produces water, efficient water removal is crucial for driving the reaction to completion and achieving high yields.
Process Efficiency and Economic Viability Studies
The economic feasibility of producing this compound on an industrial scale is highly dependent on process efficiency, raw material costs, and the market value of the final product. As a specialty chemical, it is likely to be produced in smaller volumes than commodity chemicals, making batch or semi-batch processes a viable option. mdpi.com
Process Efficiency:
The efficiency of the process is measured by factors such as conversion rate, selectivity towards the desired product, and space-time yield.
Integrating the reaction with continuous separation techniques can significantly reduce energy consumption and capital costs associated with downstream processing.
Economic Viability:
The primary cost drivers for ester production are raw materials and energy. mdpi.com
The market for specialty esters is growing, driven by demand for bio-based and sustainable products in sectors like personal care, lubricants, and pharmaceuticals. marketresearchcommunity.comgrandviewresearch.com this compound could find niche applications in these areas, commanding a higher price that would justify a more complex and potentially costly manufacturing process.
A techno-economic analysis would be required to fully assess the viability. Such an analysis for other specialty esters has shown that while biocatalytic routes can have higher initial investment costs (e.g., for the enzyme), they can be economically competitive due to energy savings and simplified downstream processing. mdpi.com
The table below summarizes key parameters from techno-economic analyses of related specialty ester production processes, which can serve as a benchmark for estimating the potential economic profile of this compound production.
Table 2: Illustrative Techno-Economic Parameters for Specialty Ester Production (by Analogy)
| Parameter | Conventional Catalysis | Enzymatic (Biocatalysis) | Key Considerations for this compound |
|---|---|---|---|
| Catalyst | Sulfuric Acid, Ion Exchange Resins | Immobilized Lipase (B570770) | Choice depends on desired purity, scale, and environmental considerations. |
| Reaction Temp. | 80-150°C | 40-70°C | Lower temperature for enzymatic route saves energy but may have slower kinetics due to steric hindrance. |
| Capital Investment | Moderate to High (corrosion-resistant equipment) | High (enzyme cost, immobilization) | Batch processes for specialty chemicals may have lower capital investment. mdpi.com |
| Operating Costs | High energy for separation, catalyst neutralization/disposal | Lower energy, potential for catalyst reuse | Raw material costs (3,3-dimethylbutyric acid, isopropanol) are a major factor. |
| Product Purity | Good, may require extensive purification | Very High, high selectivity | High purity is crucial for potential flavor/fragrance applications. |
| Environmental Impact | Waste streams from catalyst, higher energy use | Greener process, biodegradable catalyst | Growing demand for green chemicals favors biocatalytic routes. marketresearchcommunity.com |
Future Directions in Isopropyl 3,3 Dimethylbutyrate Research
Emerging Synthetic Methodologies
The synthesis of esters, including sterically hindered variants like Isopropyl 3,3-dimethylbutyrate, is moving towards greener and more efficient methods. Conventional synthesis often faces challenges such as low yields and extreme reaction conditions. nih.gov To overcome these, research is focusing on process intensification and novel catalytic systems.
Emerging strategies include the use of heterogeneous catalysts such as ion exchange resins, zeolites, and metal oxides, which offer advantages over traditional homogeneous catalysts by minimizing corrosive byproducts and allowing for easier separation and reusability. mdpi.com Furthermore, process intensification tools are being explored to enhance reaction efficiency. nih.gov Techniques such as ultrasound and microwave irradiation can increase reaction rates and yields, while integrated processes like reactive distillation, which combines reaction and separation in a single unit, can overcome equilibrium limitations and improve efficiency. nih.govresearchgate.net
Biocatalysis represents another significant frontier. The use of enzymes, particularly immobilized lipases, offers a route to milder and more selective esterification reactions. nih.gov Enzymatic syntheses are promising green production methods that can often utilize renewable or recycled starting materials, avoiding the need for hazardous reagents and harsh conditions. nih.gov These biocatalytic approaches align with the principles of green chemistry by reducing the need for protecting groups due to the high specificity of enzymes. acs.org
Table 1: Comparison of Emerging Synthetic Methodologies for Ester Production
| Methodology | Key Advantages | Potential Challenges for this compound |
|---|---|---|
| Heterogeneous Catalysis | Catalyst reusability, reduced corrosion, simplified purification. mdpi.com | Steric hindrance may limit active site accessibility. |
| Process Intensification | Increased reaction rates, higher yields, energy savings. nih.govnih.gov | Optimization of parameters (e.g., frequency, temperature) required. |
| Biocatalysis (Enzymes) | High selectivity, mild reaction conditions, use of renewable feedstocks. nih.govsioc-journal.cn | Enzyme stability and activity with bulky substrates. |
Advanced Spectroscopic and Structural Elucidation Challenges
The structural complexity and steric hindrance of this compound present unique challenges for spectroscopic analysis and structural elucidation. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, interpreting the data for such molecules can be complex.
In mass spectrometry, branched-chain esters exhibit characteristic fragmentation patterns. Electron ionization (EI) followed by tandem mass spectrometry (MS/MS) can reveal fragments resulting from cleavages on either side of the branch point, providing diagnostic information for structure assignment. nih.gov For esters, common fragmentation pathways include α-cleavage next to the carbonyl group and McLafferty rearrangements. libretexts.orgjove.com However, the bulky tert-butyl group in this compound could lead to unique fragmentation pathways that require detailed investigation to be fully understood. The molecular ion peak for esters can be weak or even absent, complicating determination of the molecular weight. whitman.educhemistrynotmystery.com
NMR spectroscopy, while powerful, may also present difficulties. Steric compression can cause unusual chemical shifts in ¹H NMR spectra, and the complex interplay of conformational effects can make spectral assignment non-trivial. mdpi.com Advanced 2D NMR techniques are often necessary to fully resolve the structure. Future research will likely involve a combination of advanced spectroscopic methods with computational modeling to overcome these challenges and achieve unambiguous structural and stereochemical assignment. sioc-journal.cn
Novel Computational Approaches for Reactivity Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, offering insights that are often difficult to obtain through experiments alone. chemrxiv.org For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are being used to explore reaction mechanisms at the molecular level. nih.gov
These computational methods allow researchers to investigate different potential reaction pathways, such as the mechanisms of acid-catalyzed esterification. researchgate.netrsc.org By calculating the energies of transition states and intermediates, it is possible to determine the most favorable reaction routes and predict activation energies. rsc.orgresearchgate.net This information is crucial for optimizing reaction conditions and designing more efficient synthetic processes. nih.gov
Future research will focus on developing more accurate and efficient computational models. This includes the creation of machine learning models trained on quantum mechanical data to predict molecular properties and reactivity with reduced computational cost. bohrium.comcmu.edu Such in silico models can screen for the metabolic stability of ester-containing molecules or predict the regioselectivity of reactions like C-H activation. bohrium.combeilstein-journals.org Quantum Topological Molecular Similarity (QTMS) is another approach that can be used to develop quantitative structure-activity relationships (QSAR) to predict properties like hydrolysis rate constants. acs.org These predictive tools will accelerate the discovery of new reactions and applications for this compound. rsc.orgrsc.org
Table 2: Computational Methods in this compound Research
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies of esterification. nih.govresearchgate.net | Reaction pathways, transition state energies, activation barriers. rsc.org |
| Quantum Mechanics (QM) | Regioselectivity prediction for C-H activation. beilstein-journals.org | Most likely reaction site, relative energies of intermediates. |
| Machine Learning (ML) | Prediction of molecular properties and reactivity. cmu.edu | Metabolic stability, reaction yields, thermodynamic properties. bohrium.com |
| Heuristically-Aided QC | Exploration of potential energy surfaces. chemrxiv.org | Feasible reaction pathways. chemrxiv.org |
Exploration of Undiscovered Chemical Transformations
The unique structure of this compound, characterized by a sterically demanding tert-butyl group, makes it a fascinating substrate for exploring novel chemical transformations. A key area of future research is the selective functionalization of its C-H bonds, which are typically considered unreactive. nih.gov
The direct and selective C–H functionalization of alkanes is a major goal in modern synthesis as it allows for the construction of complex molecules in fewer steps. rsc.org Research into catalytic systems, including those based on transition metals or metal-free organocatalysts, aims to achieve carbene or nitrene insertion into unactivated C(sp³)–H bonds. researchgate.netdntb.gov.ua Success in this area could transform the simple hydrocarbon backbone of this compound into a versatile scaffold for creating new molecules.
Thermally induced reactions of specific precursor molecules can generate carbene intermediates capable of C-H functionalization, which could be applied to substrates like this compound to yield a variety of insertion products. researchgate.net The development of these and other novel catalytic methods will open up new synthetic possibilities, enabling the conversion of this relatively simple ester into more complex and high-value chemical entities.
Sustainable Manufacturing and Application Development
The fragrance and fine chemical industries are increasingly adopting the principles of green chemistry to guide manufacturing and product development. yale.educonsensus.appepa.gov For this compound, this translates to a focus on sustainable production from raw material sourcing to final packaging. adv-bio.commairfragrance.com
A primary goal is the use of renewable feedstocks, moving away from depleting fossil-based resources toward biomass and other biological sources. mdpi.comyale.edumdpi.comrsc.org Biocatalytic syntheses and fermentation processes are key technologies in this transition, offering pathways to produce valuable esters from renewable materials like glucose or xylose. nih.govsioc-journal.cnresearchgate.net These biotechnological routes are often more energy-efficient and generate less hazardous waste compared to traditional chemical synthesis. matec-conferences.org
Sustainable manufacturing also encompasses waste reduction, the use of safer solvents, and designing products for degradation. onscent.comalbayanperfumes.com In the context of fragrances, this extends to packaging, with a move toward recyclable, biodegradable, or refillable options to minimize environmental impact. adv-bio.commairfragrance.com As consumer demand for transparent and ethical sourcing grows, the entire lifecycle of products containing this compound will be scrutinized, driving innovation towards a circular economy model. ethz.ch
Q & A
Q. What are the established synthetic routes for isopropyl 3,3-dimethylbutyrate, and how can its purity be validated in laboratory settings?
this compound is typically synthesized via esterification of 3,3-dimethylbutyric acid with isopropyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key validation steps include:
- Purification : Fractional distillation or column chromatography to isolate the ester from unreacted reagents or byproducts.
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., δ ~1.2 ppm for isopropyl methyl groups and δ ~2.3 ppm for the α-methyl groups adjacent to the carbonyl). Infrared (IR) spectroscopy can confirm ester C=O stretching (~1740 cm⁻¹) .
- Purity Assessment : Gas Chromatography (GC) with flame ionization detection (FID) to quantify impurities.
Q. How does this compound function as a prodrug component in pharmaceuticals?
The ester moiety in this compound enhances lipophilicity, improving membrane permeability. In prodrugs like Prednisolone tebutate (21-(3,3-dimethylbutyrate)), enzymatic hydrolysis in vivo releases the active drug, enabling sustained release or reduced systemic toxicity. This approach is critical for glucocorticoid formulations targeting localized inflammation .
Advanced Research Questions
Q. What steric and electronic factors influence the thermal stability of this compound in pyrolysis studies?
Steric hindrance at the α-position (adjacent to the carbonyl) significantly impacts decomposition rates. For example, isopropyl β-dimethylbutyrate (with β-methyl substituents) pyrolyzes 1.3x slower than α-trimethyl-substituted analogs due to reduced steric strain during the transition state. Computational modeling (e.g., DFT) can quantify steric effects via substituent volume parameters (e.g., A-values) .
Q. How do contradictory data on synthetic scalability arise when comparing microbial fermentation vs. chemical synthesis?
- Chemical Synthesis : Traditional methods (e.g., acid-catalyzed esterification) are scalable but may generate toxic byproducts (e.g., sulfonated residues).
- Fermentation : Evidence from simvastatin biosynthesis (using engineered polyketide synthases to incorporate dimethylbutyrate side chains) suggests microbial routes could bypass hazardous reagents. However, challenges include low titers and host compatibility for 3,3-dimethylbutyrate incorporation . Resolution requires lifecycle assessment (LCA) comparing energy use, waste generation, and yield optimization.
Q. What analytical challenges arise in quantifying trace degradation products of this compound in biological matrices?
- Matrix Interference : Co-eluting lipids or proteins in plasma/serum require solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS).
- Detection Limits : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves sensitivity for low-abundance metabolites.
- Method Validation : Stability studies under varying pH and temperature conditions are critical, as hydrolysis to 3,3-dimethylbutyric acid can skew pharmacokinetic data .
Methodological Guidance
Designing experiments to assess the enzymatic hydrolysis kinetics of this compound in vitro:
- Enzyme Selection : Use esterases (e.g., porcine liver esterase) or human carboxylesterases (CES1/CES2) at physiological pH (7.4).
- Kinetic Parameters : Monitor hydrolysis via UV-Vis (e.g., p-nitrophenyl acetate as a competitive substrate) or LC-MS for product quantification.
- Controls : Include heat-inactivated enzymes to distinguish non-enzymatic degradation .
Resolving spectral overlaps in NMR analysis of this compound derivatives:
- 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate <sup>1</sup>H and <sup>13</sup>C signals, distinguishing methyl groups in crowded regions (δ 0.8–1.5 ppm).
- Deuterated Solvents : Employ CDCl3 or DMSO-d6 to minimize solvent interference .
Data Contradiction Analysis
Q. Discrepancies in reported ester hydrolysis rates across studies: How to reconcile?
Variations arise from:
- Experimental Conditions : Temperature, enzyme source, or buffer ionic strength.
- Substrate Purity : Trace moisture or acids accelerate non-enzymatic hydrolysis. Standardized protocols (e.g., USP <711> dissolution testing) and interlaboratory comparisons are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
